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molecular formula C8H7ClO2 B122103 3-Methoxybenzoyl chloride CAS No. 1711-05-3

3-Methoxybenzoyl chloride

Cat. No. B122103
M. Wt: 170.59 g/mol
InChI Key: RUQIUASLAXJZIE-UHFFFAOYSA-N
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Patent
US04245082

Procedure details

A mixture of 100 g of m-anisic acid (0.658 mole), 250 g thionyl chloride (2.10 mole), and 5 ml dimethylformamide was heated under reflux in a round-bottom flask with desiccant in the top of the condenser for exclusion of atmospheric moisture. Excess thionyl chloride was distilled from the product using a rotary film-evaporator at about 200 torr (26.6 kPa). The m-anisoyl chloride was then isolated by fractional distillation through a 25 cm Vigreux column at 109° C./12 torr (1.6 kPa). Yield was 90 g (0.528 mole), i.e., about 80%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.S(Cl)([Cl:14])=O>CN(C)C=O>[C:1]([Cl:14])(=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)(=O)O
Name
Quantity
250 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a round-bottom flask with desiccant in the top of the condenser for exclusion of atmospheric moisture
DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride was distilled from the product
CUSTOM
Type
CUSTOM
Details
a rotary film-evaporator at about 200 torr (26.6 kPa)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(=CC=C1)OC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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